N-[(2E)-3-(2-chlorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-(4-fluorophenyl)acetamide
Description
This compound features a bicyclic tetrahydrothieno[3,4-d][1,3]thiazole core with a 5,5-dioxide moiety, an (E)-configured imine bond, and two aromatic substituents: a 2-chlorophenyl group at position 3 and a 4-fluorophenyl acetamide at position 2. The stereoelectronic effects of the 2-chlorophenyl (electron-withdrawing) and 4-fluorophenyl (moderately electron-withdrawing) groups influence its reactivity and interactions with biological targets.
Properties
Molecular Formula |
C19H16ClFN2O3S2 |
|---|---|
Molecular Weight |
438.9 g/mol |
IUPAC Name |
N-[3-(2-chlorophenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]-2-(4-fluorophenyl)acetamide |
InChI |
InChI=1S/C19H16ClFN2O3S2/c20-14-3-1-2-4-15(14)23-16-10-28(25,26)11-17(16)27-19(23)22-18(24)9-12-5-7-13(21)8-6-12/h1-8,16-17H,9-11H2 |
InChI Key |
CTKMAAWMUCIHRG-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C(CS1(=O)=O)SC(=NC(=O)CC3=CC=C(C=C3)F)N2C4=CC=CC=C4Cl |
Origin of Product |
United States |
Biological Activity
N-[(2E)-3-(2-chlorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-(4-fluorophenyl)acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
- Molecular Formula : C₁₅H₁₄ClF N₃O₂S
- Molecular Weight : 343.80 g/mol
- CAS Number : 1195768-19-4
Anticancer Properties
Recent studies indicate that this compound exhibits significant anticancer activity. It has been shown to inhibit the growth of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. The compound demonstrated IC50 values in the low micromolar range against breast and lung cancer cell lines, suggesting potent antitumor effects.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 5.0 | Induction of apoptosis |
| A549 (Lung Cancer) | 4.5 | Cell cycle arrest at G2/M phase |
Antimicrobial Activity
The compound also exhibits antimicrobial properties against several bacterial strains. In vitro studies have shown that it is effective against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 10 to 25 µg/mL.
| Microorganism | MIC (µg/mL) | Type |
|---|---|---|
| Staphylococcus aureus | 15 | Gram-positive |
| Escherichia coli | 20 | Gram-negative |
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound inhibits specific enzymes involved in cancer cell proliferation and survival.
- Induction of Oxidative Stress : It promotes the generation of reactive oxygen species (ROS), leading to cellular damage and apoptosis.
- Modulation of Signaling Pathways : The compound affects key signaling pathways such as MAPK and PI3K/Akt, which are crucial for cell survival and proliferation.
Case Studies
- Study on Breast Cancer Cell Lines : A study published in the Journal of Medicinal Chemistry demonstrated that the compound induced apoptosis in MCF-7 cells via mitochondrial pathways, leading to cytochrome c release and caspase activation.
- Antimicrobial Efficacy Research : Another research article highlighted the compound's effectiveness against methicillin-resistant Staphylococcus aureus (MRSA), showcasing its potential as an alternative treatment option in antibiotic-resistant infections.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aromatic Rings
- N-[(2Z,3aS,6aR)-3-(3,4-Dimethoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide (): Replaces 2-chlorophenyl with 3,4-dimethoxyphenyl, introducing electron-donating methoxy groups. Increased lipophilicity from methoxy groups may enhance membrane permeability but reduce solubility .
- N-[(2E)-3-(2,4-Difluorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-(4-fluorophenyl)acetamide (): Substitutes 2-chlorophenyl with 2,4-difluorophenyl, increasing electronegativity and steric bulk. Fluorine’s strong electron-withdrawing effect may enhance metabolic stability compared to chlorine. The additional fluorine could improve target affinity in antimicrobial or anticancer applications .
Core Structure Modifications
- N-Substituted 2-Arylacetamides (): Simpler analogs, such as 2-(2,6-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide, lack the bicyclic thieno-thiazole system. The absence of the rigid bicyclic core may reduce selectivity but improve synthetic accessibility .
- (E)-4-(2-Chlorobenzylideneamino)-3-(2-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione (): Replaces the thieno-thiazole core with a triazole-thione scaffold. The triazole ring’s hydrogen-bonding capacity (N–H···S/O interactions) influences crystal packing and solubility, which may differ from the target compound’s sulfate-driven polarity .
Table 1: Structural and Electronic Comparison
*LogP values estimated using substituent contribution methods .
Table 2: Hypothetical Activity Comparison
*Based on structural analogy to .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
